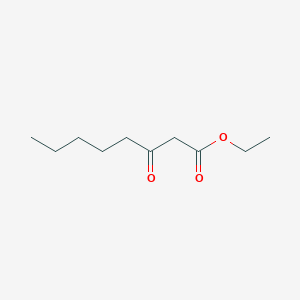

Ethyl 3-oxooctanoate

Description

Properties

IUPAC Name |

ethyl 3-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-3-5-6-7-9(11)8-10(12)13-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRJFGCEOYRREO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404664 | |

| Record name | Ethyl 3-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10488-95-6 | |

| Record name | Ethyl 3-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 3-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxooctanoate is a β-keto ester, a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This structural motif imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its ability to participate in a variety of carbon-carbon bond-forming reactions has established it as a key building block in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and spectroscopic profile of this compound, intended to support research and development activities.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, application in reactions, and for purification processes.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O₃ | [1] |

| Molecular Weight | 186.25 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 10488-95-6 | [1] |

| Canonical SMILES | CCCCCC(=O)CC(=O)OCC | [1] |

| Boiling Point | 118-121 °C at 13 Torr | |

| Density (Predicted) | 0.959 g/cm³ | |

| Appearance | Colorless to pale yellow liquid | |

| Solubility | Soluble in most organic solvents. Solubility in water is expected to be low. | |

| Melting Point | Not available |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the Claisen condensation being the most common. Below are detailed experimental protocols for two effective synthetic routes, adapted from established procedures for the homologous Ethyl 3-oxoheptanoate.[2]

Experimental Protocol 1: Crossed Claisen Condensation

The crossed Claisen condensation involves the reaction between two different esters in the presence of a strong base. For the synthesis of this compound, ethyl hexanoate and ethyl acetate are the typical starting materials.

Materials:

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Ethyl hexanoate

-

Ethyl acetate

-

Dilute hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Saturated sodium chloride solution (brine)

Procedure:

-

Preparation of the Base: A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Enolate Formation: The solution of sodium ethoxide is cooled in an ice bath. A mixture of ethyl hexanoate and ethyl acetate is added dropwise to the cooled base. This step is not selective and will generate enolates from both esters. To favor the desired cross-condensation, it is advantageous to use a non-nucleophilic strong base like lithium diisopropylamide (LDA) and to add the more acidic ester (ethyl acetate) to the pre-formed enolate of the less acidic ester (ethyl hexanoate).[3]

-

Condensation: The reaction mixture is allowed to warm to room temperature and stirred for several hours to facilitate the condensation.

-

Work-up: The reaction is quenched by the addition of dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield this compound.

Experimental Protocol 2: Acyl Meldrum's Acid Synthesis

This method offers higher selectivity and often results in better yields compared to the crossed Claisen condensation.[2]

Step 1: Acylation of Meldrum's Acid

Materials:

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Anhydrous dichloromethane

-

Anhydrous pyridine

-

Hexanoyl chloride

-

Dilute hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Preparation: In a round-bottom flask under an inert atmosphere, dissolve Meldrum's acid in anhydrous dichloromethane and cool the solution in an ice bath.

-

Addition of Base: Add anhydrous pyridine to the cooled solution.

-

Acylation: Add a solution of hexanoyl chloride in anhydrous dichloromethane dropwise to the mixture over a period of 2 hours.

-

Work-up: Dilute the reaction mixture with dichloromethane and pour it into cold dilute hydrochloric acid. Separate the organic phase, wash with dilute HCl and brine, and dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to yield the solid 5-hexanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione.

Step 2: Alcoholysis

Materials:

-

5-hexanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione

-

Anhydrous ethanol

Procedure:

-

Alcoholysis: Reflux the crude 5-hexanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione from the previous step in anhydrous ethanol for 3-4 hours.

-

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator to obtain this compound.

-

Purification: The crude product can be further purified by vacuum distillation.

Caption: Comparative workflow of two primary synthetic routes to this compound.

Reactivity and Common Reactions

The reactivity of this compound is dictated by the presence of the β-keto ester functionality. The α-protons, situated between the two carbonyl groups, are particularly acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of reactions.

Alkylation

The enolate of this compound can be alkylated by treatment with an alkyl halide. This reaction is a fundamental method for forming new carbon-carbon bonds at the α-position.

Knoevenagel Condensation

This reaction involves the condensation of the active methylene group of this compound with an aldehyde or ketone, typically catalyzed by a weak base such as an amine.

Michael Addition

As a Michael donor, the enolate of this compound can undergo a conjugate addition to α,β-unsaturated carbonyl compounds.

Caption: Key reaction pathways of this compound involving its enolate intermediate.

Spectroscopic Profile

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals corresponding to the different proton environments in the molecule. Based on the structure and data for analogous compounds, the following peaks are predicted (in CDCl₃):

-

~4.2 ppm (quartet, 2H): Methylene protons of the ethyl ester (-O-CH₂-CH₃).

-

~3.4 ppm (singlet, 2H): Methylene protons between the two carbonyl groups (-CO-CH₂-CO-).

-

~2.5 ppm (triplet, 2H): Methylene protons adjacent to the ketone (-CO-CH₂-CH₂-).

-

~1.6 ppm (multiplet, 2H): Methylene protons of the hexanoyl chain (-CH₂-CH₂-CH₂-).

-

~1.3 ppm (multiplet, 4H): Methylene protons of the hexanoyl chain (-CH₂-CH₂-CH₃).

-

~1.25 ppm (triplet, 3H): Methyl protons of the ethyl ester (-O-CH₂-CH₃).

-

~0.9 ppm (triplet, 3H): Terminal methyl protons of the hexanoyl chain (-CH₂-CH₃).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments. The predicted chemical shifts (in CDCl₃) are:

-

~202 ppm: Ketone carbonyl carbon.

-

~167 ppm: Ester carbonyl carbon.

-

~61 ppm: Methylene carbon of the ethyl ester (-O-CH₂-).

-

~50 ppm: Methylene carbon between the carbonyls (-CO-CH₂-CO-).

-

~43 ppm: Methylene carbon adjacent to the ketone (-CO-CH₂-).

-

~31 ppm, ~24 ppm, ~22 ppm: Methylene carbons of the hexanoyl chain.

-

~14 ppm: Methyl carbon of the ethyl ester.

-

~14 ppm: Terminal methyl carbon of the hexanoyl chain.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups. Expected characteristic absorption bands include:

-

~1745 cm⁻¹: Strong C=O stretching vibration of the ester carbonyl.

-

~1715 cm⁻¹: Strong C=O stretching vibration of the ketone carbonyl.

-

~2960-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1250-1000 cm⁻¹: C-O stretching vibration of the ester.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 186. Common fragmentation patterns for β-keto esters involve cleavage at the α-β bond of the ketone and loss of the ethoxy group from the ester.

Biological Activity

While specific biological signaling pathways for this compound are not extensively documented, the broader class of β-keto esters has garnered attention for its potential biological activities. Notably, some β-keto esters have been investigated as potential antibacterial agents.[4] Their structural similarity to N-acyl homoserine lactones (AHLs), which are signaling molecules in bacterial quorum sensing, suggests that they may act as inhibitors of this communication system, thereby disrupting bacterial virulence.[4] Further research is required to elucidate the specific biological roles and mechanisms of action of this compound.

Caption: Hypothesized mechanism of antibacterial activity for β-keto esters via quorum sensing inhibition.

Safety Information

This compound is classified as an irritant.[1] It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. This compound | C10H18O3 | CID 4593087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of Ethyl 3-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of ethyl 3-oxooctanoate. The document details the key analytical techniques, experimental protocols, and expected spectroscopic data essential for the unambiguous identification and characterization of this β-keto ester.

1. Introduction

This compound (C₁₀H₁₈O₃, IUPAC name: this compound) is a β-keto ester of significant interest in organic synthesis, serving as a versatile building block for more complex molecules in the pharmaceutical and flavor industries. Its structure, featuring a reactive methylene group flanked by two carbonyl functionalities, allows for a variety of chemical transformations. Accurate structural confirmation is paramount for its application in research and development. This guide outlines the standard analytical workflow for its structure elucidation.

2. Analytical Workflow

The structural elucidation of this compound follows a logical progression of analytical techniques to determine its molecular formula, functional groups, and atomic connectivity.

3. Data Presentation

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of homologous compounds and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.90 | Triplet | 3H | -CH₂CH₂CH₂CH₂CH₃ |

| ~1.28 | Multiplet | 4H | -CH₂CH₂CH₂ CH₂ CH₃ |

| ~1.58 | Quintet | 2H | -C(=O)CH₂CH₂ CH₂CH₂CH₃ |

| ~2.52 | Triplet | 2H | -C(=O)CH₂ CH₂CH₂CH₂CH₃ |

| ~3.44 | Singlet | 2H | -C(=O)CH₂ C(=O)O- |

| ~1.25 | Triplet | 3H | -OCH₂CH₃ |

| ~4.19 | Quartet | 2H | -OCH₂ CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~14.0 | -OCH₂C H₃ |

| ~22.4 | -CH₂CH₂CH₂CH₂C H₃ |

| ~23.5 | -C(=O)C H₂CH₂CH₂CH₂CH₃ |

| ~25.8 | -C(=O)CH₂C H₂CH₂CH₂CH₃ |

| ~31.3 | -CH₂CH₂C H₂CH₂CH₃ |

| ~43.0 | -C(=O)C H₂C(=O)O- |

| ~61.4 | -OC H₂CH₃ |

| ~167.3 | Ester C =O |

| ~202.8 | Ketone C =O |

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretch (alkane) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1250-1050 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 186 | [M]⁺ (Molecular Ion) |

| 141 | [M - OCH₂CH₃]⁺ |

| 115 | [M - C₅H₁₁]⁺ |

| 85 | [C₅H₉O]⁺ |

| 43 | [CH₃CO]⁺ |

4. Experimental Protocols

Detailed methodologies for the key experiments are provided below.

4.1 Synthesis of this compound (via Claisen Condensation)

A common method for the synthesis of β-keto esters is the Claisen condensation.[1]

-

Materials: Sodium ethoxide, anhydrous ethanol, ethyl hexanoate, ethyl acetate, dilute hydrochloric acid, diethyl ether, anhydrous magnesium sulfate.

-

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add a mixture of ethyl hexanoate and ethyl acetate dropwise to the cooled sodium ethoxide solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

-

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Data Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 1 s.

-

-

¹³C NMR Data Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024.

-

Relaxation Delay: 2 s.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and calibrate the chemical shift axis using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

4.3 Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid Film):

-

Place a small drop of this compound onto a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin, uniform film.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty salt plates.

-

Place the sample in the FTIR spectrometer.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

4.4 Mass Spectrometry (MS)

-

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Conditions:

-

Column: Nonpolar capillary column (e.g., DB-5ms).

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

Carrier Gas: Helium at a flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 230°C.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

The combination of NMR, IR, and mass spectrometry provides a powerful toolkit for the comprehensive structure elucidation of this compound. By following the detailed experimental protocols and comparing the acquired data with the predicted values, researchers can confidently confirm the identity and purity of this important synthetic intermediate.

References

Ethyl 3-oxooctanoate spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 3-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a β-keto ester with applications in organic synthesis. This document is intended to serve as a detailed reference for the characterization of this compound, featuring quantitative spectroscopic data, detailed experimental protocols, and a logical workflow for its analysis.

Spectroscopic Data Summary

The structural elucidation of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented in the following tables provide the key spectral characteristics of this molecule. It is important to note that β-keto esters can exist as a mixture of keto and enol tautomers, which can be observed in their spectra.[1]

Table 1: 1H NMR Spectroscopic Data for this compound (Keto and Enol Forms) [2]

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration (Keto) | Integration (Enol) |

| -CH2CH 3 | 0.89 | t | 3H | |

| -OCH2CH 3 & -CH 2- chain | 1.23–1.35 | m | 7H (total for both) | |

| -C(=O)CH2CH 2- | 1.56–1.64 | m | 2H | |

| -C(=O)CH 2CH2- | 2.54 | t | 2H | |

| -C(=O)CH 2C(=O)- | 3.44 | s | 1.84H | |

| -OCH 2CH3 (enol) | 4.19 | q | 0.16H | |

| -OCH 2CH3 (keto) | 4.20 | q | 1.84H | |

| =CH - | 4.98 | s | 0.08H | |

| -OH | 12.12 | s | 0.08H |

Solvent: CDCl3. Reference: Tetramethylsilane (TMS) at 0.00 ppm.[3]

Table 2: Predicted 13C NMR Spectroscopic Data for this compound

| Assignment | Predicted Chemical Shift (δ) ppm |

| -C H3 (terminal) | ~13.9 |

| -OC H2C H3 | ~14.2 |

| -CH2C H2CH3 | ~22.4 |

| -CH2C H2CH2- | ~25.8 |

| -C(=O)CH2C H2- | ~31.3 |

| -C(=O)C H2CH2- | ~43.5 |

| -C(=O)C H2C(=O)- | ~49.7 |

| -OC H2CH3 | ~61.5 |

| C =O (Ester) | ~167.5 |

| C =O (Ketone) | ~203.0 |

Predicted values are based on typical chemical shifts for β-keto esters and data from similar compounds.[3]

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm-1) | Functional Group Assignment |

| ~2955, ~2870 | C-H stretching (alkane) |

| ~1745 | C=O stretching (ester) |

| ~1715 | C=O stretching (ketone) |

| ~1640 | C=C stretching (enol form) |

| ~1230, ~1150 | C-O stretching (ester) |

These are expected absorption bands. The presence of a band around 1640 cm-1 would indicate the presence of the enol tautomer.[1]

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Predicted Fragment Assignment |

| 186 | [M]+ (Molecular Ion) |

| 141 | [M - OCH2CH3]+ |

| 115 | [M - C5H11]+ |

| 88 | [CH3CH2OC(=O)CH2]+ |

| 43 | [CH3CO]+ |

Fragmentation patterns for β-keto esters are often characterized by McLafferty rearrangements and α-cleavages.[4][5]

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.[6]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).[3][6]

-

Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

-

Transfer the solution to a 5 mm NMR tube, ensuring the liquid level is between 4.0 and 5.0 cm from the bottom.[6]

-

Cap the NMR tube securely to prevent solvent evaporation.[6]

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl3.[7]

-

Shim the magnetic field to optimize its homogeneity and achieve high resolution.[3]

-

For 1H NMR, acquire the spectrum using a standard single-pulse sequence.

-

For 13C NMR, acquire the spectrum with proton decoupling.[3]

-

-

Data Processing:

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean before use.

-

Place a single drop of liquid this compound directly onto the ATR crystal.[8]

-

-

Data Acquisition:

-

Data Processing:

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.[1]

-

3. Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

-

The gas chromatograph separates the components of the sample before they enter the mass spectrometer.

-

The mass spectrometer ionizes the molecules (typically via electron ionization) and separates the resulting ions based on their mass-to-charge ratio.[11]

-

-

Data Processing:

-

The resulting mass spectrum is a plot of ion abundance versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. benchchem.com [benchchem.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. uoguelph.ca [uoguelph.ca]

- 11. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 3-oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Ethyl 3-oxooctanoate (CAS No. 10488-95-6). Due to the limited availability of experimentally determined data for this specific compound, this guide also includes data for the closely related and well-characterized compound, Ethyl 3-oxobutanoate, for comparative purposes. The methodologies for determining these key physical properties are detailed to assist in laboratory settings.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and not experimentally determined.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₃ | [1][2] |

| Molecular Weight | 186.25 g/mol | [1][2][3] |

| Boiling Point | 118-121 °C at 13 Torr | [3] |

| Density (Predicted) | 0.959 ± 0.06 g/cm³ | [3][4] |

| pKa (Predicted) | 10.55 ± 0.46 | [3] |

Table 2: Physical Properties of Ethyl 3-oxobutanoate (for comparative purposes)

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | [5][6][7] |

| Molecular Weight | 130.14 g/mol | [6][7] |

| Melting Point | -43 °C (lit.) | [5] |

| Boiling Point | 181 °C (lit.) | [5] |

| Density | 1.029 g/mL at 20 °C (lit.) | [5] |

| Refractive Index | n20/D 1.419 (lit.) | [5] |

| Solubility in Water | 116 g/L (20 °C) | [5] |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of liquid organic compounds like this compound.

2.1. Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of a small volume of liquid.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), Bunsen burner or hot plate, and a clamp.

-

Procedure:

-

A small amount of this compound (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The assembly is clamped and immersed in a Thiele tube containing heating oil.

-

The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

-

2.2. Determination of Density (Pycnometer Method)

The pycnometer method is a precise technique for determining the density of a liquid.

-

Apparatus: Pycnometer (a small glass flask with a fitted glass stopper containing a capillary tube), analytical balance, and a constant temperature water bath.

-

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured (m_empty).

-

The pycnometer is filled with distilled water of a known temperature and density, ensuring the capillary in the stopper is also filled. Any excess water is carefully wiped from the exterior.

-

The mass of the water-filled pycnometer is measured (m_water).

-

The pycnometer is emptied, thoroughly dried, and then filled with this compound.

-

The mass of the sample-filled pycnometer is measured (m_sample).

-

The density of the sample is calculated using the following formula: Density_sample = [(m_sample - m_empty) / (m_water - m_empty)] * Density_water

-

2.3. Measurement of Refractive Index (Abbé Refractometer)

An Abbé refractometer is used to measure the refractive index of a liquid, which is a measure of how much light bends as it passes through the substance.

-

Apparatus: Abbé refractometer, constant temperature water bath, and a dropper.

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.

-

A few drops of this compound are placed on the surface of the measuring prism using a clean dropper.

-

The prism is closed and the light source is adjusted to illuminate the field of view.

-

The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

If necessary, the dispersion is corrected by adjusting the compensator to remove any color fringe from the boundary line.

-

The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

-

2.4. Determination of Solubility (Qualitative Method)

This method provides a qualitative assessment of a compound's solubility in various solvents.

-

Apparatus: Small test tubes, vortex mixer or stirring rod, and a selection of solvents (e.g., water, ethanol, diethyl ether, acetone).

-

Procedure:

-

Approximately 0.1 g of this compound is placed into a small test tube.

-

3 mL of the chosen solvent is added to the test tube.

-

The mixture is agitated vigorously for 1-2 minutes using a vortex mixer or by flicking the test tube.

-

The mixture is visually inspected to determine if the compound has dissolved completely. A clear, homogeneous solution indicates solubility. The presence of undissolved droplets or a separate layer indicates insolubility or partial solubility.

-

The process is repeated for each of the selected solvents. Observations are recorded as soluble, partially soluble, or insoluble.

-

Logical Relationship of Physical Properties

The following diagram illustrates the relationship between the physical state of this compound and its fundamental physical properties.

Caption: Relationship between this compound and its physical properties.

References

- 1. Buy this compound | 10488-95-6 [smolecule.com]

- 2. This compound | C10H18O3 | CID 4593087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 10488-95-6 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. Ethyl 3-oxobutanoate | 141-97-9 | FE12158 | Biosynth [biosynth.com]

- 7. ETHYL 3-OXOBUTANOATE | CAS 141-97-9 [matrix-fine-chemicals.com]

An In-depth Technical Guide to the Synthesis of Ethyl 3-Oxooctanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing ethyl 3-oxooctanoate, a valuable β-keto ester intermediate in various chemical and pharmaceutical applications. The document details established methodologies, including the Crossed Claisen Condensation and a more refined approach utilizing Meldrum's acid. Furthermore, it touches upon enzymatic synthesis as an emerging alternative. Quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key methodologies.

Overview of Synthetic Strategies

The synthesis of this compound primarily revolves around the formation of a carbon-carbon bond between a six-carbon acyl group and a two-carbon acetate unit. The main strategies to achieve this are the Crossed Claisen Condensation and the acylation of a malonic acid derivative followed by alcoholysis. Each method presents distinct advantages and challenges in terms of yield, purity, and scalability.

Crossed Claisen Condensation

The Crossed Claisen Condensation is a classical and direct method for the synthesis of β-keto esters.[1][2] This reaction involves the base-promoted condensation between two different esters. For the synthesis of this compound, this typically involves the reaction of ethyl hexanoate and ethyl acetate.

A significant challenge in crossed Claisen condensations where both esters possess α-hydrogens is the potential for a mixture of four different products, which can complicate purification and lower the yield of the desired product.[1] To mitigate this, a common strategy is to use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the enolate of one ester before the addition of the second ester. Alternatively, using a base with the same alkoxide as the ester, such as sodium ethoxide, is crucial to prevent transesterification.[3]

Signaling Pathway and Logical Relationships

Caption: Crossed Claisen condensation pathway for this compound synthesis.

Quantitative Data

| Parameter | Crossed Claisen Condensation |

| Starting Materials | Ethyl hexanoate, Ethyl acetate |

| Key Reagents | Strong base (e.g., Sodium ethoxide, LDA) |

| Reaction Steps | 1 |

| Selectivity | Low to moderate (potential for four products) |

| Typical Yield | Generally low to moderate |

| Reaction Conditions | Anhydrous, strong base required |

| Purification | Fractional distillation or column chromatography |

Experimental Protocol

This protocol is adapted from the synthesis of the similar ethyl 3-oxoheptanoate and can be adjusted for this compound.[3]

Materials:

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous diethyl ether

-

Ethyl carbonate

-

Ethyl hexanoate

-

Ethyl acetate

-

Ethanol

-

Acetic acid

-

Saturated sodium bicarbonate solution

-

Heptane (for washing NaH)

Procedure:

-

Preparation of the Base: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, place 27.3 g of 50% sodium hydride. Wash the sodium hydride with heptane to remove the mineral oil and then suspend it in 250 ml of anhydrous diethyl ether.

-

Reaction Initiation: To this suspension, add a solution of 70.8 g of ethyl carbonate in 50 ml of diethyl ether and stir the mixture for 10 minutes.

-

Addition of Esters: A mixture of ethyl hexanoate and ethyl acetate is added dropwise over 30 minutes.

-

Reaction: The reaction mixture is then refluxed for 2 hours.

-

Work-up: After reflux, 35 ml of diethyl ether containing 12 ml of ethanol is added, and the mixture is stirred for 16 hours at room temperature. The mixture is then cooled to 0°C, and a solution of 36 ml of acetic acid in 300 ml of water is added, followed by 12 ml of a saturated sodium bicarbonate solution to achieve a pH of 7.

-

Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by fractional distillation under reduced pressure.

Synthesis via Meldrum's Acid

An alternative and often more efficient method for preparing β-keto esters involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).[4][5] This two-step process involves the acylation of Meldrum's acid with an acyl chloride (hexanoyl chloride in this case) to form an acyl Meldrum's acid derivative, followed by alcoholysis with ethanol to yield the desired this compound.[1] This method generally provides higher yields and greater selectivity, avoiding the formation of multiple byproducts seen in the crossed Claisen condensation.[1]

Experimental Workflow

Caption: Workflow for the synthesis of this compound via Meldrum's acid.

Quantitative Data

| Parameter | Synthesis via Meldrum's Acid |

| Starting Materials | Hexanoyl chloride, Meldrum's acid, Ethanol |

| Key Reagents | Pyridine, Dichloromethane |

| Reaction Steps | 2 (Acylation and Alcoholysis) |

| Selectivity | High |

| Typical Yield | High (>80%)[1] |

| Reaction Conditions | Milder conditions for alcoholysis[1] |

| Purification | Generally straightforward |

Experimental Protocol

This protocol is adapted from the synthesis of ethyl 3-oxohexanoate and can be applied to the synthesis of this compound by using hexanoyl chloride.[5]

Materials:

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Dichloromethane

-

Pyridine

-

Hexanoyl chloride

-

Dilute hydrochloric acid

-

Magnesium sulfate

-

Anhydrous ethanol

Procedure:

-

Acylation: 176 g of Meldrum's acid are dissolved in 550 ml of dichloromethane and 188 ml of pyridine. The mixture is cooled to 5°C with an ice-water bath, and the appropriate amount of hexanoyl chloride is added dropwise. When the addition is complete, the mixture is stirred for three hours at room temperature.

-

Work-up of Acyl Meldrum's Acid: The solution is washed with a dilute solution of hydrochloric acid, dried over magnesium sulfate, and evaporated under vacuum to give an oil.

-

Alcoholysis: This oil is dissolved in 700 ml of ethanol, and the mixture is refluxed for six hours.

-

Purification: The ethanol is evaporated off under vacuum, and the residue obtained is distilled to give this compound.

Enzymatic Synthesis

Enzymatic synthesis, particularly using lipases, presents a green and highly selective alternative for ester synthesis.[6] Lipases can catalyze the transesterification or esterification to produce β-keto esters under mild, solvent-free conditions. While specific protocols for this compound are not widely detailed, the general principles of lipase-catalyzed synthesis of similar esters are applicable. For instance, porcine pancreatic lipase (PPL) has been shown to catalyze Knoevenagel condensation of aromatic aldehydes and ethyl acetoacetate under solvent-free conditions with high yields.[6]

Logical Relationships in Enzymatic Synthesis

Caption: Conceptual pathway for the enzymatic synthesis of this compound.

Quantitative Data (Representative for similar esters)

| Parameter | Enzymatic Synthesis |

| Starting Materials | Hexanoic acid, an ethyl ester (e.g., ethyl acetoacetate) |

| Key Reagents | Immobilized lipase (e.g., from Candida antarctica) |

| Reaction Steps | 1 |

| Selectivity | High |

| Typical Yield | Can be high depending on conditions |

| Reaction Conditions | Mild temperature, often solvent-free |

| Purification | Generally simpler due to high selectivity |

Generalized Experimental Protocol

This is a generalized protocol based on the enzymatic synthesis of other esters and would require optimization for this compound.

Materials:

-

Hexanoic acid

-

Ethyl acetoacetate (or another suitable ethyl ester)

-

Immobilized lipase (e.g., Novozym 435)

-

Organic solvent (optional, e.g., hexane or solvent-free)

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, combine hexanoic acid and the ethyl ester in a desired molar ratio.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on the specific activity and desired reaction rate.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 40-60°C) for a specified time (e.g., 24-48 hours). The reaction progress can be monitored by techniques such as GC or HPLC.

-

Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by filtration for potential reuse.

-

Purification: The product can be purified from the reaction mixture by distillation or chromatography.

Conclusion

The synthesis of this compound can be effectively achieved through several pathways. The Crossed Claisen Condensation offers a direct, one-step route but is often hampered by low selectivity and purification challenges. The method involving Meldrum's acid provides a more robust and higher-yielding alternative, albeit with an additional synthetic step. Enzymatic synthesis is a promising green methodology that offers high selectivity and mild reaction conditions, though specific protocols for this compound are still emerging. The choice of the optimal synthetic route will depend on the specific requirements of the researcher or organization, considering factors such as desired yield, purity, scalability, and cost.

References

- 1. benchchem.com [benchchem.com]

- 2. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. Solvent-Free Enzymatic Synthesis of Ethyl 3-Oxobutyrate Derivative: Characterization and Optimization of Reaction Condition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-oxooctanoate

This technical guide provides a comprehensive overview of Ethyl 3-oxooctanoate, including its chemical identifiers, properties, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identifiers and Properties

This compound is a β-keto ester, a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. These compounds are valuable intermediates in organic synthesis.

Table 1: Chemical Identifiers for this compound [1]

| Identifier | Value |

| CAS Number | 10488-95-6 |

| PubChem CID | 4593087 |

| Molecular Formula | C10H18O3 |

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C10H18O3/c1-3-5-6-7-9(11)8-10(12)13-4-2/h3-8H2,1-2H3 |

| InChIKey | YGRJFGCEOYRREO-UHFFFAOYSA-N |

| SMILES | CCCCCC(=O)CC(=O)OCC |

| Synonyms | 3-Oxo-octanoic acid ethyl ester |

Physical and Chemical Properties:

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from data on homologous β-keto esters. It is expected to be a colorless to pale yellow liquid with a fruity odor.

Safety Information:

Based on GHS classifications for similar compounds, this compound is expected to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment should be used when handling this compound.

Experimental Protocols

2.1. Synthesis via Claisen Condensation

The Claisen condensation is a common method for the synthesis of β-keto esters.[4][5][6] This reaction involves the base-catalyzed condensation of two ester molecules. For the synthesis of this compound, ethyl hexanoate and ethyl acetate would be the typical starting materials. To favor the desired cross-condensation product, it is advantageous to use a non-enolizable ester as one of the components or to use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the enolate of one ester.[2][7]

Materials:

-

Ethyl hexanoate

-

Ethyl acetate

-

Sodium ethoxide (or a stronger base like LDA)

-

Anhydrous ethanol (or anhydrous THF if using LDA)

-

Dilute hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

-

Base Preparation: A solution of sodium ethoxide is prepared in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).

-

Enolate Formation: A mixture of ethyl hexanoate and ethyl acetate is added dropwise to the cooled sodium ethoxide solution. This step is often the least selective, as both esters can form enolates.

-

Condensation: The reaction mixture is allowed to warm to room temperature and stirred for several hours to facilitate the condensation reaction.

-

Work-up: The reaction is quenched by the addition of a dilute acid (e.g., HCl). The organic layer is extracted with diethyl ether, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure. The resulting crude product, which will be a mixture of different β-keto esters, requires purification.

2.2. Purification

Purification of β-keto esters can be challenging due to the presence of side products from self-condensation. Fractional distillation under reduced pressure is a common method for separating the desired product.[8] Column chromatography on silica gel can also be employed for higher purity.[2]

Procedure for Fractional Distillation:

-

The crude reaction mixture is transferred to a distillation flask.

-

The apparatus is set up for fractional distillation under vacuum.

-

The mixture is heated, and fractions are collected based on their boiling points. The boiling point of this compound will be slightly higher than that of related, smaller β-keto esters.

2.3. Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.

2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS) [9][10][11]

GC-MS is a powerful tool for assessing the purity and confirming the molecular weight of volatile compounds like this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column (e.g., DB-5MS).

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

Expected MS Data: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (186.25 g/mol ) and characteristic fragmentation patterns for a β-keto ester.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy [12][13]

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the compound. The spectra of β-keto esters are often complicated by the presence of keto-enol tautomerism.[2]

Sample Preparation:

-

Dissolve 10-20 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Expected ¹H NMR Signals (for the keto tautomer):

-

A triplet corresponding to the methyl protons of the ethyl group.

-

A quartet corresponding to the methylene protons of the ethyl group.

-

A singlet for the methylene protons between the two carbonyl groups.

-

A triplet for the terminal methyl group of the hexanoyl chain.

-

Multiplets for the other methylene groups of the hexanoyl chain.

Expected ¹³C NMR Signals (for the keto tautomer):

-

Two signals in the carbonyl region (one for the ketone and one for the ester).

-

A signal for the O-CH₂ of the ethyl group.

-

A signal for the active methylene carbon.

-

Signals for the carbons of the hexanoyl chain.

-

A signal for the methyl carbon of the ethyl group.

Biological Context: Metabolic Pathway of Octanoic Acid

While no specific signaling pathways involving this compound have been identified, its structure is closely related to octanoic acid, a medium-chain fatty acid. Octanoic acid is known to be metabolized in the brain and can influence neurotransmitter synthesis.[14][15] The following diagram illustrates a simplified metabolic pathway of octanoic acid, providing a plausible biological context for the relevance of an octanoate derivative.

This pathway illustrates how octanoic acid can be taken up by astrocytes and metabolized through β-oxidation to produce acetyl-CoA, which enters the TCA cycle.[14] An intermediate of the TCA cycle, α-ketoglutarate, can be converted to glutamate and then to glutamine. This glutamine can be transported to neurons, where it serves as a precursor for the synthesis of the inhibitory neurotransmitter GABA.[14] This highlights a potential mechanism by which medium-chain fatty acids and their derivatives could exert effects on the central nervous system.

References

- 1. This compound | C10H18O3 | CID 4593087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. willson.cm.utexas.edu [willson.cm.utexas.edu]

- 5. youtube.com [youtube.com]

- 6. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 7. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. lcms.cz [lcms.cz]

- 11. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

- 14. Astrocyte metabolism of the medium-chain fatty acids octanoic acid and decanoic acid promotes GABA synthesis in neurons via elevated glutamine supply - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Neural basis for Octanoic acid regulation of energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safety Landscape of Ethyl 3-oxooctanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling of Ethyl 3-oxooctanoate, a key intermediate in various synthetic processes. This document outlines the compound's physicochemical properties, toxicological profile, and recommended best practices for its safe handling, storage, and disposal. Detailed experimental protocols for key safety assessments are also provided to ensure a thorough understanding of the methodologies behind the safety classifications.

Core Safety and Physicochemical Data

A summary of the critical safety and physicochemical parameters for this compound and related compounds is presented below. This data is essential for conducting risk assessments and implementing appropriate safety controls in a laboratory or manufacturing setting.

| Property | Value | Reference Compound/Notes |

| Chemical Formula | C₁₀H₁₈O₃ | This compound |

| Molecular Weight | 186.25 g/mol | This compound[1] |

| Boiling Point | 118-121 °C at 13 Torr | This compound |

| Density | 0.959 ± 0.06 g/cm³ | Predicted for this compound |

| Flash Point | Not available | Data for a related compound, Ethyl 3-oxohexanoate, is 78°C. |

| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Based on data for this compound[1] |

| Acute Oral Toxicity (LD50) | 3,980 mg/kg (Rat) | Data for a related compound, Ethyl 3-oxobutanoate[2][3] |

Experimental Protocols for Safety Assessment

The following sections detail the methodologies for key toxicological assessments, based on internationally recognized OECD guidelines. These protocols provide a framework for the in-vivo and in-vitro testing required to determine the safety profile of chemical substances like this compound.

Acute Oral Toxicity Testing (Based on OECD Guideline 423)

The acute toxic class method is a stepwise procedure to assess the acute oral toxicity of a substance.[4][5][6]

-

Principle: The test aims to classify a substance into a toxicity category based on the mortality and moribund status of animals after oral administration of the substance at fixed dose levels.[4][6]

-

Animal Model: Healthy, young adult rodents (typically rats, with females being the default sex) are used.[6]

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).[7]

-

The substance is administered orally to a group of three fasted animals.[6]

-

Observations for signs of toxicity and mortality are made for up to 14 days.[4]

-

Depending on the outcome (number of animals that die or become moribund), the test is either stopped, or another group of three animals is dosed at a higher or lower fixed dose level.[6]

-

-

Data Analysis: The LD50 is not determined precisely but the substance is assigned to a GHS toxicity category based on the dose at which mortality is observed.[4]

Skin Irritation Testing (Based on OECD Guideline 439 - In Vitro)

This in vitro test method uses a reconstructed human epidermis (RhE) model to assess the skin irritation potential of a substance.[8][9][10]

-

Principle: The test evaluates the ability of a chemical to cause damage to a reconstructed human epidermis model by measuring the resulting cytotoxicity.[11]

-

Test System: A commercially available, three-dimensional reconstructed human epidermis model that mimics the properties of the upper layers of human skin.[8][10]

-

Procedure:

-

The test substance is applied topically to the surface of the RhE tissue.[10]

-

Following a defined exposure period (e.g., up to 4 hours), the substance is removed by washing.[8]

-

The viability of the tissue is then determined using a cell viability assay, typically the MTT assay, which measures the enzymatic conversion of a dye by viable cells.[10]

-

-

Data Analysis: The percentage of viable cells in the treated tissue is compared to that of a negative control. A reduction in cell viability below a certain threshold (typically ≤ 50%) indicates that the substance is a skin irritant.[10][11]

Eye Irritation Testing (Based on OECD Guideline 405 - In Vivo)

This in vivo test assesses the potential of a substance to cause eye irritation or corrosion.

-

Principle: The test involves the application of a test substance to the eye of an animal and observing the effects on the cornea, iris, and conjunctiva.[12][13]

-

Animal Model: Albino rabbits are typically used for this test.[14]

-

Procedure:

-

A single dose of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.[12][13][14]

-

The eyes are examined for signs of irritation at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation.[14][15]

-

The severity of the ocular lesions is scored according to a standardized system.[15]

-

The use of analgesics and anesthetics is recommended to minimize animal pain and distress.[12]

-

-

Data Analysis: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are evaluated to determine the overall irritancy of the substance. The reversibility of the observed lesions is also a key factor in the classification.[14]

Visualizing Workflows and Pathways

To further clarify the safety assessment process and potential biological interactions of this compound, the following diagrams are provided.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the research.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[6]

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[12]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.[12]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling:

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe vapors or mists.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.[6]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

Emergency Procedures

In the event of an accidental exposure or spill, prompt and appropriate action is crucial.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

-

Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[6]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[6]

Accidental Release Measures:

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[6]

-

Large Spills: Evacuate the area and prevent further leakage or spillage if safe to do so. Ventilate the area. Contain the spill and collect with a non-combustible absorbent material, then place in a container for disposal according to local regulations.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: Combustible liquid. Vapors may form explosive mixtures with air.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Disclaimer

This document is intended for informational purposes only and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment for their specific use of this compound and to implement appropriate safety measures. Always consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- 1. This compound | C10H18O3 | CID 4593087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

- 8. siesascs.edu.in [siesascs.edu.in]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. x-cellr8.com [x-cellr8.com]

- 11. iivs.org [iivs.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. oecd.org [oecd.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 3-oxooctanoate

Introduction

Ethyl 3-oxooctanoate is a β-keto ester, a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This structural motif makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries. The presence of an acidic α-hydrogen between the two carbonyl groups allows for a variety of chemical transformations, including alkylations, acylations, and condensations. This document provides a detailed protocol for the synthesis of this compound via a crossed Claisen condensation reaction.

Reaction Principle

The most common and direct method for synthesizing this compound is the crossed Claisen condensation.[1] This reaction involves the base-promoted condensation between two different esters. In this protocol, ethyl pentanoate reacts with ethyl acetate in the presence of a strong base, such as sodium ethoxide, to form the desired β-keto ester. The reaction is driven to completion by the deprotonation of the newly formed β-keto ester, which has a highly acidic α-hydrogen. A subsequent acidic workup is required to neutralize the enolate and yield the final product.

Physicochemical and Safety Data

A summary of the key properties and identifiers for this compound is provided below. This data is essential for safe handling, experimental planning, and characterization.

| Property | Value |

| Molecular Formula | C₁₀H₁₈O₃[2] |

| Molecular Weight | 186.25 g/mol [2][3] |

| CAS Number | 10488-95-6[2] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 118-121 °C at 13 Torr[3] |

| Density | 0.959 g/cm³ (Predicted)[3] |

| Safety Information | Causes skin and serious eye irritation. May cause respiratory irritation.[2] Handle in a well-ventilated area and use appropriate personal protective equipment. |

Experimental Protocol

Materials and Reagents

-

Ethyl pentanoate (C₇H₁₄O₂)

-

Ethyl acetate (C₄H₈O₂)

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Diethyl ether

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure

-

Preparation of the Reaction Mixture: In a flame-dried round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, prepare a solution of sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Enolate Formation: Cool the sodium ethoxide solution to 0-5 °C using an ice bath. A mixture of ethyl pentanoate and ethyl acetate is then added dropwise to the cooled solution with continuous stirring. This step is non-selective and will generate enolates from both esters.[4]

-

Condensation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to facilitate the condensation reaction.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reaction Quenching: Upon completion, cool the reaction mixture in an ice bath and quench the reaction by the slow addition of 1M hydrochloric acid until the solution is acidic.

-

Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.[1][5] Combine the organic layers and wash with brine.[1][5]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1][5]

-

Purification: The crude this compound can be purified by vacuum distillation.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of Ethyl 3-oxooctanoate via Claisen Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxooctanoate is a valuable β-keto ester intermediate in organic synthesis, finding applications in the production of various pharmaceuticals, agrochemicals, and specialty chemicals. The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that provides a direct route to β-keto esters. This document provides detailed application notes and experimental protocols for the synthesis of this compound using a crossed Claisen condensation reaction between ethyl hexanoate and ethyl acetate.

Reaction Principle

The synthesis of this compound is achieved through a crossed Claisen condensation. In this reaction, a strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of an ester, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide group yields the β-keto ester.[1]

For the synthesis of this compound, the enolate of ethyl acetate attacks the carbonyl group of ethyl hexanoate.

Figure 1: General reaction scheme for the Claisen condensation synthesis of this compound.

Challenges in Crossed Claisen Condensation

A primary challenge in crossed Claisen condensations involving two different enolizable esters is the potential for the formation of a mixture of four different products, which complicates purification and can lead to low yields of the desired product.[2][3] To favor the desired cross-condensation product, a common strategy is to slowly add the ester that will form the enolate (in this case, ethyl acetate) to a mixture of the other ester and the base.

Data Presentation

| Parameter | Crossed Claisen Condensation | Alternative Route (Acyl Meldrum's Acid Synthesis) |

| Starting Materials | Ethyl hexanoate, Ethyl acetate | Hexanoyl chloride, Meldrum's acid, Ethanol |

| Key Reagents | Strong base (e.g., Sodium ethoxide) | Pyridine, Ethanol |

| Reaction Steps | 1 | 2 (Acylation and Alcoholysis) |

| Selectivity | Low - potential for four different products | High - selective acylation and alcoholysis |

| Typical Yield | Generally low to moderate | High (can be >80%) |

| Reaction Conditions | Anhydrous, strong base required | Milder conditions for alcoholysis |

| Purification | Difficult due to multiple, similar byproducts | Generally straightforward purification |

| Scalability | Challenging due to selectivity issues | More readily scalable |

Note: The data for the alternative route is provided for comparative purposes and is based on the synthesis of a similar compound, Ethyl 3-oxoheptanoate.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Crossed Claisen Condensation

This protocol is a generalized procedure based on established methods for crossed Claisen condensations.[2][4]

Materials:

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Ethyl hexanoate

-

Ethyl acetate

-

Dilute hydrochloric acid or acetic acid

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Saturated brine solution

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for fractional distillation under reduced pressure or column chromatography

Procedure:

-

Preparation of the Base: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, and under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in anhydrous ethanol.

-

Enolate Formation and Condensation: To the cooled sodium ethoxide solution, add ethyl hexanoate. Subsequently, add ethyl acetate dropwise from the dropping funnel with continuous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to facilitate the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by carefully adding a dilute acid (e.g., hydrochloric acid or acetic acid) until the mixture is neutral.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification:

The crude product, which is a mixture of this compound and other condensation byproducts, requires careful purification.

-

Column Chromatography: Alternatively, the crude product can be purified by column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexane.[4]

Visualizations

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Simplified reaction pathway for the Claisen condensation of this compound.

References

Application Note: Synthesis of Ethyl 3-oxooctanoate via Acylation of Meldrum's Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-keto esters are crucial intermediates in organic synthesis, serving as building blocks for a wide array of more complex molecules, including pharmaceuticals and natural products.[1][2] Ethyl 3-oxooctanoate is a valuable β-keto ester used in various synthetic applications. The acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) followed by alcoholysis presents a highly efficient and practical two-step method for preparing β-keto esters.[1] Meldrum's acid is notable for its high acidity (pKa of 4.97), which facilitates its C-5 acylation.[3] This method avoids the often harsh conditions or the need for strong bases like sodium ethoxide sometimes associated with traditional Claisen condensations. The intermediate, an acyl Meldrum's acid, readily undergoes alcoholysis when heated with an alcohol, yielding the desired β-keto ester with high purity after distillation.[1][4]

This document provides a detailed protocol for the synthesis of this compound, beginning with the pyridine-catalyzed acylation of Meldrum's acid with hexanoyl chloride, followed by the ethanolysis of the resulting 5-hexanoyl-Meldrum's acid intermediate.

Overall Reaction Scheme

The synthesis is a two-step process:

-

Acylation: Meldrum's acid is acylated with hexanoyl chloride in the presence of pyridine as a base and catalyst to form 5-(hexanoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione.

-

Ethanolysis: The crude acyl Meldrum's acid intermediate is refluxed in ethanol. This step results in the opening of the dioxane ring and subsequent decarboxylation to yield the final product, this compound.

Experimental Protocols

Part A: Synthesis of 5-(Hexanoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

This protocol is adapted from the general procedure for the acylation of Meldrum's acid.[1][5]

Materials:

-

Meldrum's acid (recrystallized), 0.165 mol

-

Hexanoyl chloride, 0.16 mol

-

Anhydrous pyridine, 0.40 mol

-

Anhydrous dichloromethane (DCM)

-

2 N Hydrochloric acid (HCl)

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

500-mL three-necked, round-bottomed flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flask)

-

Rotary evaporator

Procedure:

-

In a 500-mL round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve Meldrum's acid (0.165 mol) in 150 mL of anhydrous dichloromethane.

-

Cool the flask in an ice bath to 0°C.

-

Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous pyridine (0.40 mol) to the stirred solution over a period of 10 minutes.[1]

-

Prepare a solution of hexanoyl chloride (0.16 mol) in 50 mL of anhydrous dichloromethane and add it dropwise to the reaction mixture via the dropping funnel over a 2-hour period, maintaining the temperature at 0°C.[1]

-

After the addition is complete, continue stirring the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.[1] The mixture may appear cloudy and colored.[1][6]

-

Pour the reaction mixture into a separatory funnel containing 100 mL of 2 N HCl and crushed ice.[1]

-

Separate the organic layer. Extract the aqueous layer twice with 25-mL portions of dichloromethane.[1]

-

Combine all organic layers and wash them twice with 25-mL portions of 2 N HCl, followed by one wash with 30 mL of saturated brine solution.[1]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.[1] The resulting crude 5-(hexanoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is typically used in the next step without further purification.[1]

Part B: Synthesis of this compound

This protocol follows the general procedure for the alcoholysis of acyl Meldrum's acids.[1]

Materials:

-

Crude 5-(hexanoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (from Part A)

-

Anhydrous ethanol (250 mL)

Equipment:

-

500-mL round-bottomed flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Place the crude acyl Meldrum's acid from Part A into a 500-mL round-bottomed flask.

-

Add 250 mL of anhydrous ethanol to the flask.

-

Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.[1]

-

Maintain the reflux for approximately 2.5 to 3 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol using a rotary evaporator.[1]

-

The residual oil is the crude this compound. Purify the product by vacuum distillation to obtain a colorless to pale yellow liquid.[1][7]

Data Presentation

The following table summarizes the quantitative data for the synthesis. Yields are based on representative procedures for similar β-keto esters synthesized via this method.[1]

| Parameter | Value | Reference / Notes |

| Reactants (Step A) | ||

| Meldrum's Acid | 0.165 mol | Starting material for acylation.[1] |

| Hexanoyl Chloride | 0.16 mol | Acylating agent, limiting reagent. |

| Pyridine | 0.40 mol | Base and catalyst.[1] |

| Dichloromethane | ~200 mL | Anhydrous solvent.[1] |

| Reactants (Step B) | ||